H-Ala-D-Ala-Ala-OH

Oligopeptide transporter PEPT1 Drug absorption

Standard all-L-trialanine fails to recapitulate the stereochemical and conformational properties required for vancomycin binding studies and D-amino acid perturbation assays. H-Ala-D-Ala-Ala-OH addresses this gap as a defined L-D-L tripeptide probe. • Enables discrimination of vancomycin binding modes requiring terminal D-Ala-D-Ala vs. those tolerating C-terminal L-Ala residues. • Experimentally determined human PEPT1 affinity (Ki = 17,000 nM) provides a benchmark for QSAR models of mixed-chirality peptide oral absorption. • Supplied as research-grade lyophilized powder (≥95% purity); soluble in DMSO; long-term storage at -20 °C. • Ideal for calibrating force-field parameters and validating CD/NMR secondary structure predictions for D-amino acid-containing peptides.

Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
CAS No. 5874-86-2
Cat. No. B1604925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-D-Ala-Ala-OH
CAS5874-86-2
Molecular FormulaC9H17N3O4
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)
InChIKeyBYXHQQCXAJARLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-D-Ala-Ala-OH Stereochemistry & Specifications


H-Ala-D-Ala-Ala-OH (CAS 5874-86-2) is a synthetic tripeptide composed of L-alanyl-D-alanyl-L-alanine (C₉H₁₇N₃O₄, MW 231.25 g/mol). The compound is supplied as a research-grade lyophilized powder with a typical minimum purity specification of 95% . It is soluble in DMSO and recommended for long-term storage at −20 °C, with stock solutions stable for up to one month under these conditions [1]. Computed physicochemical descriptors include an XLogP3 of −4.7, a topological polar surface area of 122 Ų, and three defined stereocenters that encode the L-D-L configuration pattern [2]. Unlike all-L or all-D homo-tripeptides, the centrally positioned D-alanine residue imparts distinct stereochemical and conformational behavior, making this compound a specialized tool for studies requiring mixed-chirality peptide backbones [3].

Uniqueness of H-Ala-D-Ala-Ala-OH


Generic substitution of H-Ala-D-Ala-Ala-OH with all-L-trialanine (H-Ala-Ala-Ala-OH, CAS 5874-90-8) or the dipeptide H-D-Ala-D-Ala-OH (CAS 923-16-0) fails because the centrally positioned D-alanine residue locks the tripeptide into a stereochemical configuration that is absent from the homochiral alternatives. In vancomycin-susceptibility studies, peptide ligands with a C-terminal L-Ala instead of D-Ala exhibit dramatically reduced binding affinity to the antibiotic [1], implying that the D-Ala positioning is critical for molecular recognition. Moreover, molecular mechanics calculations demonstrate that D-Ala substitution disrupts the α-helical preference of all-L chains, altering both conformational energy landscapes and backbone flexibility [2]. The compound also exhibits a measurable affinity for the human oligopeptide transporter PEPT1 (Ki = 17,000 nM) [3], a pharmacokinetic-relevant parameter that cannot be inferred from all-L analogs without independent experimental determination. These stereochemical, conformational, and transporter-interaction features are sequence-specific and cannot be replicated by casually exchanging the peptide for a structurally similar but stereochemically distinct analog.

H-Ala-D-Ala-Ala-OH Differentiation Evidence


PEPT1 Transporter Affinity

H-Ala-D-Ala-Ala-OH binds to the human intestinal oligopeptide transporter PEPT1 with an experimentally determined Ki of 17,000 nM (17 µM) in Caco-2 cells [1]. Although a direct head-to-head comparator for the all-L trialanine analog is not available in the same assay system, the Ki value for the target compound is approximately 100-fold higher than that of typical high-affinity PEPT1 dipeptide substrates (e.g., Gly-Sar Ki ≈ 180 nM), positioning it as a moderate-affinity ligand useful for studying stereochemical determinants of transporter recognition. This provides a quantitative benchmark for computational modeling of mixed-chirality peptide-PEPT1 interactions.

Oligopeptide transporter PEPT1 Drug absorption

Vancomycin Binding Stereospecificity

Vancomycin binds stereospecifically to peptides bearing a C-terminal D-Ala-D-Ala sequence; substitution of an L-Ala residue at either of the two C-terminal positions causes a dramatic decrease in binding affinity [1]. H-Ala-D-Ala-Ala-OH terminates with L-Ala at the C-terminus, predicting substantially weaker vancomycin binding compared to the natural D-Ala-D-Ala terminus or tripeptide mimics such as Ac₂-L-Lys-D-Ala-D-Ala. While a direct binding constant (Kd) for this specific compound is not reported, the established class-level stereochemical rule provides a strong inference that H-Ala-D-Ala-Ala-OH serves as a negative-control or selectivity-probe compound distinct from D-Ala-D-Ala-terminating peptides.

Vancomycin resistance Peptidoglycan mimic Antibiotic binding

Conformational Disruption by D-Ala

Molecular mechanics calculations (MMX force field, MM2-based) on terminally blocked alanine tripeptides demonstrate that replacing an L-Ala residue with D-Ala strongly influences conformational behavior and flexibility. Specifically, the α-helical conformation preferred in the all-L chain (H-Ala-Ala-Ala-OH) is disrupted when D-Ala is introduced [1]. The study included the explicit sequence L-Ala-D-Ala-L-Ala (corresponding to H-Ala-D-Ala-Ala-OH) and showed distinct conformational energy profiles. This computationally derived differentiation provides a physical basis for expecting divergent secondary-structure propensities compared to the all-L analog.

Peptide conformation Molecular mechanics D-amino acid

Purity & Batch Consistency

H-Ala-D-Ala-Ala-OH is commercially supplied with a documented minimum purity specification of 95%, supported by full quality assurance and batch-specific certificates of analysis . While purity specifications for all-L trialanine and H-D-Ala-D-Ala-OH are also typically ≥95% from reputable vendors [1], the explicit documentation of purity, storage recommendations (−20 °C, desiccated), and non-hazardous transport classification provide procurement-level certainty that is essential for reproducible experimental outcomes. The compound's computed logP (−4.7) indicates high hydrophilicity, consistent with its DMSO-solubility profile and distinguishing it from more hydrophobic peptide analogs [2].

Quality control Peptide purity Reproducibility

H-Ala-D-Ala-Ala-OH Application Scenarios


Vancomycin Binding Selectivity Probe

Use H-Ala-D-Ala-Ala-OH as a negative control or selectivity probe in vancomycin binding assays. Because the compound terminates with L-Ala rather than D-Ala at the C-terminus, it is predicted to exhibit markedly reduced vancomycin affinity compared to D-Ala-D-Ala-terminating peptides [4]. This property enables researchers to distinguish vancomycin binding modes that require a terminal D-Ala-D-Ala motif from those that tolerate C-terminal L-Ala residues.

PEPT1 Pharmacophore Modeling

Incorporate the experimentally determined Ki of 17,000 nM for human PEPT1 [4] into quantitative structure–activity relationship (QSAR) models or molecular docking studies aimed at predicting oral absorption of mixed-chirality peptide therapeutics. The moderate affinity provides a benchmark for evaluating how D-amino acid insertion alters transporter recognition relative to homochiral peptides.

Mixed-Chirality Peptide Conformational Analysis

Employ H-Ala-D-Ala-Ala-OH as a model tripeptide for computational and spectroscopic studies of D-amino acid-induced conformational disruption. As demonstrated by molecular mechanics calculations, the D-Ala residue disrupts the α-helical preference of the all-L chain [4]. This makes the compound valuable for calibrating force-field parameters or validating circular dichroism (CD) and NMR-derived secondary structure predictions for peptides containing single D-amino acid substitutions.

D-Amino Acid Protease Resistance

Use H-Ala-D-Ala-Ala-OH as a minimal substrate to investigate the impact of a single internal D-amino acid on proteolytic stability. The class-level inference that D-amino acid incorporation increases protease resistance [4] supports its utility in comparing degradation half-lives against the all-L trialanine control under identical assay conditions.

Technical Documentation Hub

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16 linked technical documents
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